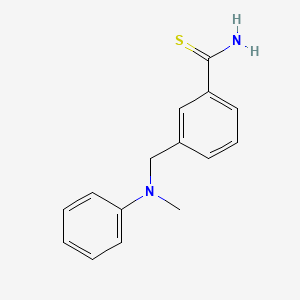

3-((Methyl(phenyl)amino)methyl)benzothioamide

Description

3-((Methyl(phenyl)amino)methyl)benzothioamide is an organic compound characterized by a benzothioamide backbone. The functional groups include a methyl(phenyl)amino moiety attached to the benzyl position, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name |

3-[(N-methylanilino)methyl]benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-17(14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(16)18/h2-10H,11H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWGQKDKSUKTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C(=S)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions:

Starting materials: The synthesis of 3-((Methyl(phenyl)amino)methyl)benzothioamide begins with benzothioamide as the primary reactant.

Step-by-step reactions:

An alkylation reaction using methyl iodide introduces the methyl group.

A subsequent amination step incorporates the phenylamino group using aniline or a substituted aniline.

Reaction conditions: The reactions typically occur under controlled conditions involving catalysts like palladium on carbon or sodium hydride, maintaining temperatures between 50-80°C to ensure optimal yield.

Industrial production methods:

Scale-up reactions: In an industrial setting, large reactors with precise temperature and pressure controls are employed.

Purification: Techniques such as crystallization and chromatography are used to purify the product.

Yield optimization: Advanced methods like microwave-assisted synthesis can be adopted to enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: 3-((Methyl(phenyl)amino)methyl)benzothioamide can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions might reduce the thioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, primarily at the benzyl position.

Common reagents and conditions used in these reactions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, typically in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Strong nucleophiles such as halides or amines, often requiring solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major products formed from these reactions:

Oxidation products can include benzothioamide sulfoxides or sulfones.

Reduction products primarily lead to various benzylamines.

Substitution reactions can result in diverse aromatic or aliphatic derivatives, depending on the nucleophiles used.

Scientific Research Applications

Chemistry: The compound is often investigated for its potential as a ligand in coordination chemistry, given its ability to bind metals through sulfur and nitrogen atoms.

Biology: Studies indicate its role in modulating enzymatic activities, where it serves as an inhibitor or activator based on its interaction with specific enzymes.

Medicine: Preliminary research hints at its potential as a scaffold for drug development, particularly in cancer therapy, due to its cytotoxic properties against certain cancer cell lines.

Industry: In material science, 3-((Methyl(phenyl)amino)methyl)benzothioamide finds applications in the development of advanced polymers and resins, enhancing their thermal and mechanical properties.

Mechanism of Action

Mechanism: The compound primarily acts through its thioamide and amino functional groups, interacting with biological macromolecules like proteins and nucleic acids.

Molecular targets and pathways involved:

Proteins: It targets enzyme active sites, often modifying the catalytic activity through covalent bonding or hydrogen bonding interactions.

Pathways: Modulation of cellular pathways such as apoptosis and cell proliferation by influencing key signaling molecules and transcription factors.

Comparison with Similar Compounds

Benzothioamide

3-Methylbenzothioamide

Phenylaminomethylbenzamide

The subtle differences in structure among these compounds highlight 3-((Methyl(phenyl)amino)methyl)benzothioamide's distinctive chemical profile and its diverse applications in scientific research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.